![molecular formula C18H19BClFO3 B1469553 2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 1426337-41-8](/img/structure/B1469553.png)
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
説明
Molecular Structure Analysis
PPPA’s molecular formula is C₁₇H₁₁ClFN₃O₂ , with an average mass of 343.740 Da . Its monoisotopic mass is 343.052368 Da . The compound’s structure comprises a pyrimidine core substituted with a phenyl group containing both chlorine and fluorine atoms. The tetramethyl-dioxaborolane moiety contributes to its unique properties.
Chemical Reactions Analysis
科学的研究の応用
Synthesis and Chemical Properties
The compound is utilized in various chemical syntheses, such as the preparation of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, showcasing its versatility in creating compounds with potential inhibitory activity against serine proteases, including thrombin. These derivatives exhibit unique coordination properties in both solid state and solution, lacking strong coordination between sulfur and boron atoms and displaying only weak nitrogen-boron coordination (Spencer et al., 2002).
Analytical Applications
It has been used as a reagent in the accurate determination of uncondensed and condensed phenolic moieties in lignins, offering insights into the structural composition of lignins through quantitative 31P NMR analysis. This application is crucial for understanding the chemical nature of lignins and optimizing their utilization in various industries (Granata & Argyropoulos, 1995).
Polymer Science
In the field of polymer science, this compound plays a significant role in the precision synthesis of poly(3-hexylthiophene) via catalyst-transfer Suzuki-Miyaura coupling polymerization, demonstrating its utility in creating polymers with narrow molecular weight distributions and high regioregularity. Such polymers have potential applications in electronic devices due to their conductive properties (Yokozawa et al., 2011).
Material Science
Furthermore, it is instrumental in the development of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks, leading to the production of nanoparticles with high fluorescence quantum yields. These materials have potential applications in bioimaging and sensing due to their bright and tunable fluorescence properties (Fischer, Baier, & Mecking, 2013).
特性
IUPAC Name |
2-[4-(4-chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BClFO3/c1-17(2)18(3,4)24-19(23-17)12-5-8-14(9-6-12)22-16-10-7-13(20)11-15(16)21/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKZJAWSROTEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



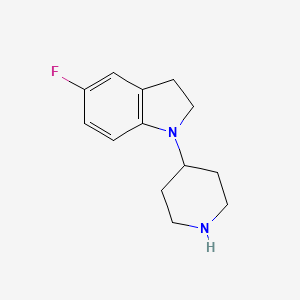
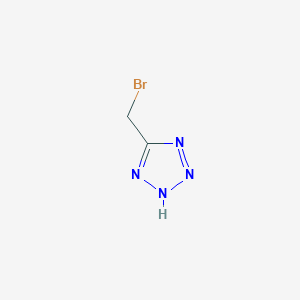
![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)
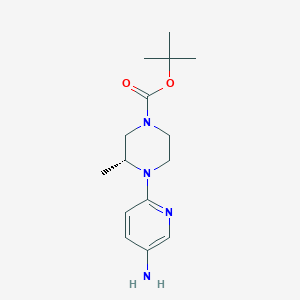
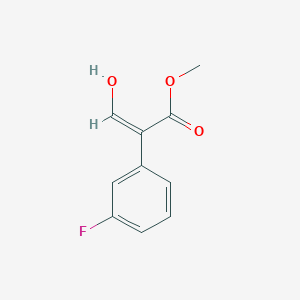
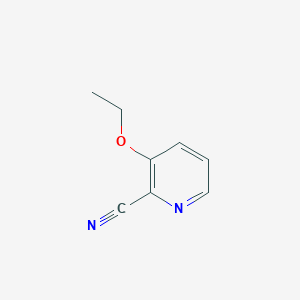
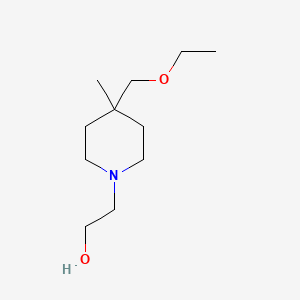
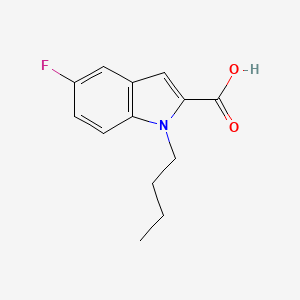
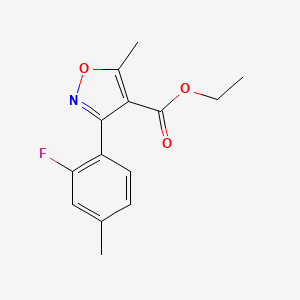
![2-(3-methylphenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1469488.png)
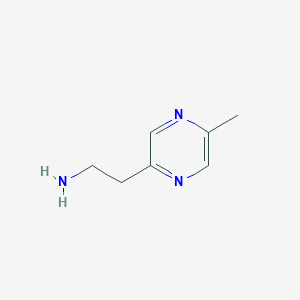
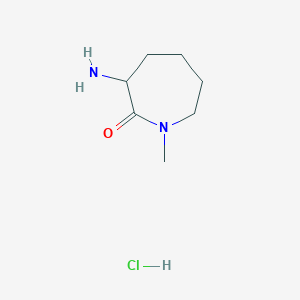
![[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]methanamine hydrochloride](/img/structure/B1469492.png)